![molecular formula C23H15N3O5 B2718733 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 895787-85-6](/img/no-structure.png)

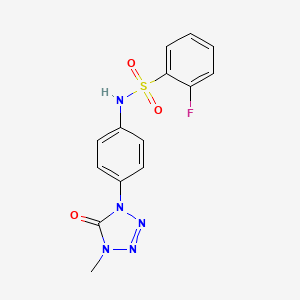

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

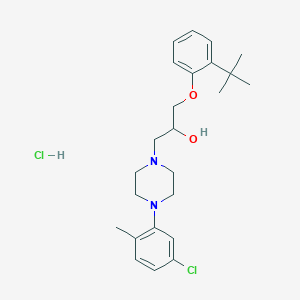

The compound is a derivative of benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The compound contains a benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione moiety. This structure is a type of heterocyclic compound, which contains atoms of at least two different elements as members of its rings .科学的研究の応用

Synthesis and Chemical Properties

The synthesis of derivatives similar to "1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione" often involves the use of nitrobenzyl components as key intermediates in the construction of complex heterocyclic compounds. For example, the facile synthesis and NO-generating properties of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides have been demonstrated, where oxidative intramolecular cyclization of amino-nitropyrimidinones, employing iodosylbenzene diacetate as an oxidant, leads to compounds with potential biological activity due to their ability to generate nitric oxide under physiological conditions (Sako et al., 1998).

Biological Activities and Applications

Derivatives of pyrimidine, including those involving nitrobenzyl groups, have been explored for their biological activities. For instance, the synthesis of pyrido[2,3-d]pyrimidinones through the reaction of aminopyrimidin-4-ones with benzylidene Meldrum's acid derivatives highlights the potential for creating compounds with varied biological activities (Quiroga et al., 1997). Additionally, the synthesis and urease inhibition properties of substituted pyrido[1,2-a]pyrimidine-2,4(3H)-diones suggest that these compounds can serve as effective urease inhibitors, indicating their potential application in the treatment of diseases related to urease activity (Rauf et al., 2010).

Material Science and Catalysis

The structural and reactivity studies of nitrobenzyl derivatives, including those related to "1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione," often find applications in materials science and catalysis. For example, the synthesis, structure, and reactivity analysis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole and its reaction with nucleophiles without additional base showcases the compound's potential use in the synthesis of complex molecules and catalytic processes (Sparke et al., 2010).

Environmental and Green Chemistry

The environmentally friendly synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones via three-component condensation reactions in water signifies the push towards greener synthesis methods. Such methodologies not only provide high yields of pyrimidine derivatives but also align with the principles of green chemistry by minimizing the use of hazardous solvents and maximizing the efficiency of the synthesis process (Shaabani et al., 2002).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 3-phenylbenzofuran-2,4-dione followed by cyclization with guanidine. The resulting product is then reduced to obtain the final compound.", "Starting Materials": [ "4-nitrobenzaldehyde", "3-phenylbenzofuran-2,4-dione", "guanidine", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-nitrobenzaldehyde with 3-phenylbenzofuran-2,4-dione in the presence of acetic acid and ethanol to form 1-(4-nitrobenzyl)-3-phenylbenzofuran-2,4-dione.", "Step 2: Cyclization of the intermediate product with guanidine in the presence of acetic acid and ethanol to form 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Reduction of the final product with sodium borohydride in the presence of ethanol to obtain 1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS番号 |

895787-85-6 |

製品名 |

1-(4-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |

分子式 |

C23H15N3O5 |

分子量 |

413.389 |

IUPAC名 |

1-[(4-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15N3O5/c27-22-21-20(18-8-4-5-9-19(18)31-21)24(14-15-10-12-17(13-11-15)26(29)30)23(28)25(22)16-6-2-1-3-7-16/h1-13H,14H2 |

InChIキー |

SBLVMKZTIFMKHM-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)[N+](=O)[O-] |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(2-((4-butyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2718650.png)

![Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B2718656.png)

![3,6-dichloro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2718658.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)oxalamide](/img/structure/B2718659.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2718660.png)

![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)

![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)